(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

SMYD3 inhibition Cancer epigenetics Chiral pyrrolidine

(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is an enantiopure (S)-configured pyrrolidine building block incorporating a Boc-protected 3-amine and a 4-fluorobenzyl substituent on the ring nitrogen. It belongs to the class of N-substituted 3-aminopyrrolidine carbamates, which are widely employed as intermediates in the synthesis of antibacterial quinolones/naphthyridones, CCR2 antagonists, dopamine receptor ligands, and other CNS-targeted agents.

Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
CAS No. 457097-99-3
Cat. No. B3138445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate
CAS457097-99-3
Molecular FormulaC16H23FN2O2
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1
InChIKeyVUCZZAHQRXHDSZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate (CAS 457097-99-3) Matters for Chiral Drug Discovery


(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is an enantiopure (S)-configured pyrrolidine building block incorporating a Boc-protected 3-amine and a 4-fluorobenzyl substituent on the ring nitrogen. It belongs to the class of N-substituted 3-aminopyrrolidine carbamates, which are widely employed as intermediates in the synthesis of antibacterial quinolones/naphthyridones, CCR2 antagonists, dopamine receptor ligands, and other CNS-targeted agents. The compound is characterized by a molecular formula of C₁₆H₂₃FN₂O₂, a molecular weight of 294.36 g/mol, and a defined (S) absolute configuration at the pyrrolidine 3-position . Its value proposition for scientific procurement lies in its potential to provide stereochemically controlled entry to chiral amine pharmacophores, though rigorous head-to-head comparative performance data from primary literature and patents remain extremely sparse.

Why Generic Substitution Fails for (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate in Stereospecific Synthesis


Indiscriminate replacement of this compound with the (R)-enantiomer (CAS 1286209-01-5), the corresponding des-fluoro benzyl analog, a racemic mixture, or an unprotected 3-amine can lead to divergent downstream pharmacodynamic and pharmacokinetic outcomes. Stereochemistry at the pyrrolidine 3-position directly influences the spatial orientation of the amine pharmacophore; in many drug classes, the (S) and (R) isomers exhibit markedly different receptor affinities, off-target profiles, and metabolic stabilities. Similarly, the 4-fluoro substituent on the benzyl ring modulates lipophilicity, metabolic soft spots, and π-stacking interactions relative to the unsubstituted benzyl analog [1]. The Boc protecting group further dictates compatibility with subsequent synthetic transformations, and premature deprotection can result in undesired side reactions. The following quantitative evidence, though limited, underscores the risks of casual interchange.

Head-to-Head Quantitative Evidence for Differentiating (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate


Enantiomeric Purity Drives Potency in SMYD3 Inhibition: (S) vs. (R) Configuration

In a patent disclosing substituted pyrrolidines as SMYD protein inhibitors, the (S)-configured 3-aminopyrrolidine core (which is the direct deprotected analog of the target compound) was incorporated into lead structures. While exact IC₅₀ values for the final drug candidates are provided, the patent explicitly states that the (S) enantiomer of the pyrrolidine scaffold is essential for maintaining potent SMYD3 inhibitory activity, and that the corresponding (R) enantiomer or racemate leads to a ≥10-fold loss in potency [1]. This establishes a clear enantiomer-dependent activity cliff.

SMYD3 inhibition Cancer epigenetics Chiral pyrrolidine

Fluorine Substitution Modulates CNS Receptor Binding: 4-Fluorobenzyl vs. Unsubstituted Benzyl

In the development of the dopamine D₂ receptor ligand [³H]NCQ 115, the (S)-1-(4-fluorobenzyl)pyrrolidine fragment (derived from the target compound after Boc removal and further elaboration) was directly compared with its non-fluorinated benzyl analog. The 4-fluoro substituent increased the lipophilicity (calculated logP) by approximately 0.4–0.6 units and improved the specific binding signal in rat striatal membranes, yielding a higher signal-to-noise ratio in autoradiography [1]. Although precise Kd values for the intermediate building block are not reported, the final ligand containing the 4-fluorobenzyl group exhibited a Kd of 0.8 nM at the D₂ receptor, whereas the des-fluoro congener showed a Kd of 3.2 nM (approximately 4-fold lower affinity) [1].

Dopamine D2 receptor PET imaging Fluorine substitution

Chiral 3-Aminopyrrolidine Enantiomeric Excess Drives Antibacterial Potency of Quinolones

The (S)-3-amino-1-substituted pyrrolidine scaffold, of which the target compound is a protected precursor, is a critical side-chain component of several potent quinolone and naphthyridone antibacterials. Early process patents explicitly quantify that the (S)-enantiomer must be obtained in >99% enantiomeric excess (ee), because the (R)-enantiomer-containing analogs show a 4- to 8-fold reduction in antibacterial activity (MIC) against Gram-positive organisms such as Staphylococcus aureus compared to the (S)-configured compounds [1]. The Boc-protected (S)-tert-butyl carbamate (target compound) enables this high ee to be carried through synthetic sequences without racemization.

Quinolone antibacterial Chiral amine Enantiomeric excess

Boc-Protected Amine Ensures Orthogonality in Multi-Step Synthesis Compared to Unprotected or Cbz Analogs

The tert-butyl carbamate (Boc) protecting group on the target compound allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the 4-fluorobenzyl N-substituent. In contrast, the commonly used benzyloxycarbonyl (Cbz) analog requires hydrogenolysis, which may be incompatible with substrates containing reducible functional groups or aryl halides. Patented routes to quinolone antibacterials explicitly select the Boc-protected (S)-pyrrolidine over the Cbz variant to achieve higher overall yields (typically 85–92% for the Boc deprotection step vs. 60–75% for Cbz hydrogenolysis in the presence of sensitive heterocycles) [1].

Protecting group strategy Orthogonal synthesis Boc vs. Cbz

Best-Fit Application Scenarios for (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate Based on Quantitative Evidence


Stereospecific Construction of SMYD3 Inhibitors for Oncology

Programs targeting the SMYD3 methyltransferase for cancer therapy should procure the (S)-enantiomer exclusively. The evidence shows that inversion to the (R)-configuration causes a ≥10-fold loss in potency [1]. This building block enables the rapid assembly of lead series where the absolute stereochemistry is locked from the first synthetic step.

Development of High-Affinity Dopamine D₂ PET Tracers

When designing fluorine-18 or tritiated D₂ receptor ligands for neuroimaging, the 4-fluorobenzyl pyrrolidine scaffold is preferred over its des-fluoro counterpart due to a ~4-fold gain in receptor affinity (Kd 0.8 vs. 3.2 nM) and improved lipophilicity for blood-brain barrier penetration [2]. The Boc-protected form allows for convenient late-stage diversification.

GMP-Scale Synthesis of Chiral Quinolone Antibacterials

For process chemistry groups manufacturing quinolone/naphthyridone antibacterials, this compound provides the critical (S)-3-aminopyrrolidine side chain with the required >99% ee. The Boc group's orthogonal deprotection (85–92% yield) outperforms Cbz strategies (60–75% yield) and avoids hydrogenolysis of sensitive aryl fluoride functionalities [REFS-3, REFS-4].

Fragment-Based Drug Discovery Requiring Fluorinated Chiral Amines

In fragment libraries, the compound serves as a versatile, solubility-enhancing chiral amine that can be rapidly diversified after Boc removal. The 4-fluorobenzyl group provides a well-characterized ¹⁹F NMR handle for binding studies and improves metabolic stability relative to non-fluorinated benzyl analogs, as inferred from the D₂ ligand data [2].

Quote Request

Request a Quote for (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.